molecular formula C6H13NO B1524072 4-Ethylpyrrolidin-3-ol CAS No. 1423027-06-8

4-Ethylpyrrolidin-3-ol

Cat. No.: B1524072
CAS No.: 1423027-06-8
M. Wt: 115.17 g/mol
InChI Key: ZIXJBZRHEOKPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylpyrrolidin-3-ol is a chemical compound with the CAS Number: 1423027-06-8. It has a molecular weight of 115.18 and its IUPAC name is 4-ethyl-3-pyrrolidinol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3 . This indicates that the compound has a pyrrolidine ring with an ethyl group attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers synthesized new derivatives of pyrrolidine, specifically focusing on 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones. These compounds exhibited promising in vitro antifungal activities against a broad spectrum of fungi. This suggests potential use in developing novel fungicides (Cvetković et al., 2019).

Antioxidant Activity

  • N-Aminomethyl derivatives of ethosuximide, a compound related to 4-Ethylpyrrolidin-3-ol, were synthesized and studied for their antioxidant activity. These compounds could have potential applications in the prevention or treatment of oxidative stress-related diseases (Hakobyan et al., 2020).

Bridged Bicyclic Compounds

  • The lactonisation of N-(carboxymethyl)-4-phenyl-4-ethylpyrrolidin-3-ols led to the formation of bicyclic lactone, a structure that could be relevant in the development of new pharmaceutical compounds (Hirshfeld et al., 1972).

Enantioselective Synthesis in Medicinal Chemistry

  • The enantioselective synthesis of 3,3-Difluoropyrrolidin-4-ol, a valuable building block in medicinal chemistry, was reported. This compound could be significant in the development of new drugs and therapeutic agents (Si et al., 2016).

Crystal Structure and Anticonvulsant Properties

  • 3-Ethyl-3-phenylpyrrolidin-2-one, a compound structurally similar to this compound, was studied for its crystal structure and potential anticonvulsant properties. Understanding these structures could be pivotal in developing new antiepileptic drugs (Krivoshein et al., 2017).

High-Performance Liquid Chromatography (HPLC) Method Development

  • An efficient HPLC method was developed for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. This method could be critical for quality control in pharmaceutical manufacturing (Wang et al., 2015).

Safety and Hazards

4-Ethylpyrrolidin-3-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

4-ethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-5-3-7-4-6(5)8/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXJBZRHEOKPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylpyrrolidin-3-ol
Reactant of Route 2
4-Ethylpyrrolidin-3-ol
Reactant of Route 3
4-Ethylpyrrolidin-3-ol
Reactant of Route 4
4-Ethylpyrrolidin-3-ol
Reactant of Route 5
4-Ethylpyrrolidin-3-ol
Reactant of Route 6
4-Ethylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.